1-(Azepan-2-yl)ethan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(azepan-2-yl)ethanone |
InChI |
InChI=1S/C8H15NO/c1-7(10)8-5-3-2-4-6-9-8/h8-9H,2-6H2,1H3 |
InChI Key |
BEJGZWLUWPZVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCCCN1 |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections for 1 Azepan 2 Yl Ethan 1 One
Identification of Key Retrosynthetic Targets and Synthons
Retrosynthetic analysis begins with the identification of strategic bonds for disconnection in the target molecule. For 1-(Azepan-2-yl)ethan-1-one, two primary disconnections are immediately apparent: the C-C bond between the azepane ring and the ethanone group, and the various bonds within the azepane ring itself.
The most logical initial disconnection is the C2-acyl bond (C-C bond). This simplifies the target into two key fragments: an azepane-based synthon and an acetyl group synthon.
C-C Bond Disconnection: Breaking the bond between the carbonyl carbon and the C2 of the azepane ring generates a 2-azepanyl synthon and an acetyl synthon.
The 2-azepanyl synthon can be a nucleophile (anion, d²) or an electrophile (cation, a²). A nucleophilic synthon is often more practical, corresponding to a synthetic equivalent like a 2-lithioazepane or a 2-azepanyl Grignard reagent.
The acetyl synthon would correspondingly be an electrophile (cation, a¹), with synthetic equivalents such as acetyl chloride, acetic anhydride, or other activated acetic acid derivatives.
This primary disconnection establishes two major retrosynthetic targets: the appropriately functionalized azepane ring and a suitable acetylating agent. The core of the synthetic challenge then becomes the construction of the azepane ring and the strategic formation of the C-C bond.
| Disconnection | Synthon 1 (Azepane-based) | Synthon 2 (Ethanone-based) | Potential Synthetic Equivalents |
| C(2)-C(acetyl) | 2-Azepanyl Anion (d²) | Acetyl Cation (a¹) | N-protected 2-lithioazepane + Acetyl chloride |
| C(2)-C(acetyl) | 2-Azepanyl Cation (a²) | Acetyl Anion (d¹) | N-protected 2-haloazepane + Acetylide or Acyl anion equivalent |
This table outlines the primary synthons and corresponding synthetic equivalents derived from the key C-C bond disconnection in this compound.
Evaluation of Diverse Disconnection Pathways for the Azepane Ring
The synthesis of the seven-membered azepane ring is a significant challenge due to unfavorable entropic factors in cyclization. nih.govmanchester.ac.uk Several strategies have been developed to construct this heterocyclic scaffold.
Ring Expansion: This is a powerful method for accessing azepanes from more readily available five- or six-membered rings.
Beckmann Rearrangement: A classic approach involves the acid-catalyzed rearrangement of a cyclohexanone oxime to form a caprolactam, which can then be reduced to azepane. Substituting the cyclohexanone at the alpha position could potentially install the precursor to the ethanone moiety.
Palladium-Catalyzed Ring Expansion: More modern methods include the two-carbon ring expansion of 2-alkenyl pyrrolidines, which can proceed with high stereoretention. rsc.org This offers a direct route to substituted azepanes. rsc.orgrsc.org
Ring-Closing Metathesis (RCM): RCM has become a staple for forming medium-sized rings. researchgate.net A suitable N-protected amino-diene can be cyclized using a Grubbs-type catalyst to form a dehydroazepine, which is then reduced to the saturated azepane ring. researchgate.net
Intramolecular Cyclization: These strategies build the ring from a linear precursor.
Reductive Amination: An acyclic precursor containing an amine and a carbonyl group (aldehyde or ketone) separated by a suitable carbon chain can undergo intramolecular reductive amination to form the azepane ring. nih.gov This is a common and effective strategy for forming nitrogen heterocycles. nih.gov
Intramolecular Nucleophilic Substitution: Cyclization via SN2 reaction between a terminal amine and a leaving group on a six-carbon chain is another viable, though sometimes less efficient, route.
Dearomative Ring Expansion: An innovative approach involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered aromatic ring into a seven-membered heterocyclic system in two steps. nih.govmanchester.ac.uk
| Method | Precursor Type | Key Reaction | Advantages | Disadvantages |
| Beckmann Rearrangement | Substituted Cyclohexanone Oxime | Acid-catalyzed rearrangement | Utilizes readily available starting materials. | Harsh conditions; limited substituent tolerance. |
| Pd-Catalyzed Expansion | 2-Alkenyl Pyrrolidine | Allylic amine rearrangement | Mild conditions; high stereoretention. rsc.org | Requires synthesis of specific pyrrolidine precursors. |
| Ring-Closing Metathesis | Acyclic Amino-diene | Olefin metathesis | High functional group tolerance; modular. researchgate.net | Requires expensive catalyst; potential for E/Z selectivity issues. |
| Reductive Amination | Acyclic Amino-aldehyde/ketone | Imine/Enamine formation and reduction | Convergent; can create stereocenters. nih.gov | Requires careful precursor synthesis. |
| Dearomative Expansion | Nitroarene | Photochemical nitrene insertion | Rapid access to complex azepanes. nih.govmanchester.ac.uk | Requires photochemical setup; substrate scope may be limited. |
This table provides a comparative evaluation of different synthetic strategies for constructing the azepane ring.
Strategic Considerations for the Introduction of the Ethanone Moiety
Strategy 1: Acylation After Ring Formation This approach involves first synthesizing the azepane ring, followed by the introduction of the acetyl group at the C2 position. This can be achieved by forming an enamine from N-protected azepane and reacting it with an acetylating agent. Alternatively, direct C-H activation or functionalization could be explored. A more classical approach would involve the generation of a nucleophile at the C2 position, for example, through deprotonation with a strong base (requiring an activating group) or via an organometallic intermediate, followed by quenching with an electrophilic acetyl source like acetyl chloride. The formation of enamines from cyclic ketones and secondary amines is a well-established process that facilitates α-functionalization. researchgate.netlibretexts.org
Strategy 2: Acylation Precursor Present Before Cyclization In this strategy, the acetyl group, or a masked equivalent, is incorporated into the acyclic precursor before the ring-forming reaction. For instance, in an intramolecular reductive amination approach, a linear amino-ketone such as 8-aminooctan-2-one could be cyclized. This simplifies the final steps but requires the synthesis of a more complex linear precursor and ensures compatibility of the ketone functionality with the cyclization conditions. Radical-based methods that forge C-C bonds by coupling carboxylic acid derivatives with imines could also be adapted to build a suitable precursor. nih.gov
The choice between these strategies depends on factors such as the stability of intermediates, potential side reactions (e.g., self-condensation of the keto-amine precursor), and the desired point for introducing stereochemical control.
Analysis of Stereochemical Control Points
The C2 position of this compound is a stereocenter, meaning the synthesis must address the formation of a specific enantiomer or diastereomer. Stereocontrol can be incorporated at different stages depending on the chosen synthetic route.
Chiral Pool Synthesis: One could start from a naturally occurring chiral molecule, such as an amino acid like L-lysine, which contains the requisite carbon and nitrogen backbone. Through a series of transformations including chain extension and cyclization, the inherent chirality can be preserved in the final product.
Asymmetric Catalysis:
If the ethanone group is introduced before cyclization, an asymmetric reaction could be used to create the chiral center in the acyclic precursor. For example, a Molybdenum-catalyzed asymmetric allylic alkylation could establish a quaternary stereocenter that is later transformed into the target structure. acs.org
If the azepane ring is formed first, an asymmetric deprotonation of the N-protected ring followed by acylation could establish the stereocenter.
Substrate-Controlled Diastereoselectivity: If the azepane ring is formed via a ring expansion of a chiral precursor, such as an enantiomerically pure 2-substituted pyrrolidine, the existing stereocenter can direct the stereochemical outcome of the expansion, leading to a diastereomerically pure product. rsc.org Similarly, intramolecular cyclization of a chiral acyclic precursor can proceed with high diastereoselectivity.
| Strategy | Method for Stereocontrol | Point of Control | Example |
| Ring Expansion | Substrate Control | In the starting pyrrolidine/piperidine (B6355638) ring | Pd-catalyzed expansion of an enantiopure 2-alkenyl pyrrolidine. rsc.org |
| Intramolecular Cyclization | Asymmetric Synthesis of Precursor | In the acyclic chain | Asymmetric reduction of a keto-precursor to set a chiral alcohol, followed by conversion to an amine and cyclization. |
| Post-Cyclization Functionalization | Chiral Auxiliary or Catalyst | On the pre-formed azepane ring | Use of a chiral auxiliary on the azepane nitrogen to direct diastereoselective acylation at C2. |
| Chiral Pool Synthesis | Use of Chiral Starting Material | At the very beginning of the synthesis | Elaboration of L-lysine or another chiral amino acid. |
This table summarizes potential strategies for controlling the stereochemistry at the C2 position of this compound.
Advanced Synthetic Methodologies for 1 Azepan 2 Yl Ethan 1 One and Its Precursors
Ring-Closing Strategies for Azepane Core Construction
Direct cyclization to form the azepane ring requires overcoming unfavorable entropic factors. Modern synthetic chemistry has introduced powerful catalytic methods to facilitate these transformations efficiently.
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis (RCM) has become a robust tool for the synthesis of unsaturated rings, including the precursors to azepanes. rsc.orgrsc.org This reaction typically involves an intramolecular metathesis of a diene precursor catalyzed by a metal alkylidene, most commonly a ruthenium-based catalyst like the Grubbs catalysts. The reaction forms a cycloalkene and releases volatile ethylene, which drives the reaction forward. nih.gov
The synthesis of trihydroxyazepane has been accomplished using RCM as the key step. rsc.org Starting from a common precursor, N-allylation followed by a smooth RCM reaction afforded the seven-membered ring. rsc.org This approach is valued for its functional group tolerance and its ability to form sterically congested olefins, which can be challenging with other methods. rsc.org The choice of catalyst is crucial and has evolved to enable the use of increasingly complex diene precursors. rsc.orgnih.gov Benzo derpharmachemica.comtandfonline.comazepino[1,2-b]isoquinolinones have also been successfully synthesized using RCM of a diene moiety attached to a 3-arylisoquinoline core. researchgate.net
Table 1: Examples of Catalysts in Ring-Closing Metathesis for Azepane Synthesis
| Catalyst Type | Common Name | Application |
| Ruthenium-based | Grubbs' First Generation Catalyst | Synthesis of trihydroxyazepane |
| Ruthenium-based | Grubbs' Second Generation Catalyst | Synthesis of various nitrogen heterocycles |
Intramolecular Cyclization Reactions (e.g., Pictet-Spengler type, Radical Cyclizations)
Intramolecular cyclization reactions provide a direct route to the azepane core from linear precursors.
The Pictet-Spengler reaction is a powerful method for constructing nitrogen-containing heterocyclic rings, traditionally tetrahydroisoquinolines and tetrahydro-β-carbolines. nih.gov While less common for azepane synthesis, variations of this acid-catalyzed intramolecular cyclization of a β-arylethylamine with an aldehyde or ketone can be adapted. A notable development is the use of ketonitrones in Pictet-Spengler type reactions to generate aza-quaternary centers in tetrahydro-β-carbolines, a strategy that could potentially be extended to larger ring systems. nih.gov
Radical cyclizations offer an alternative pathway. For instance, the synthesis of difluorinated carbocyclic analogues has been achieved through a radical cyclization following the addition of PhSeCF2TMS to carbohydrate-derived aldehydes. researchgate.net
Other notable intramolecular cyclizations include:
Aza-Prins Cyclization : A silyl-aza-Prins cyclization mediated by iron(III) salts has been developed for the synthesis of tetrahydroazepines. This reaction forms a C-N and a C-C bond in a single step under mild conditions. semanticscholar.org In some cases, the choice of Lewis acid catalyst, such as InCl3, is crucial for selectively obtaining azepanes over other products like tetrahydropyrans. nih.gov
Nitrone Cycloaddition : The synthesis of a trihydroxylated azepane from D-arabinose was achieved via an intramolecular alkene nitrone cycloaddition. researchgate.net
Brønsted Acid Assisted Cyclization : A general route for synthesizing azepino[4,5-b]indolones involves the Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides. thieme-connect.de
Transition Metal-Catalyzed Cycloaddition and Annulation Reactions
Transition metal catalysis has revolutionized the construction of complex cyclic molecules, including azepanes, through cycloaddition and annulation reactions. These methods are highly atom-economical and can often be performed with high stereoselectivity. bohrium.comnih.govrsc.org
Cycloaddition Reactions :
[4+3] Cycloadditions : This is a powerful strategy for constructing seven-membered rings. A rhodium(I)-catalyzed intermolecular aza-[4+3] cycloaddition of vinyl aziridines and dienes provides an atom-economical route to highly functionalized, enantiomerically enriched azepines. nih.govacs.org Similarly, a copper(I)-catalyzed [4+3] cycloaddition of 4-indolylcarbinols with aziridines has been used to stereoselectively synthesize azepinoindoles. rsc.org
Gold-Catalyzed Cycloisomerization : Structurally complex cyclobutene-fused azepines can be synthesized through the gold-catalyzed intramolecular cycloisomerization of alkyne-tethered ketene N,N-acetals. acs.org
Annulation Reactions : Annulation involves the formation of a ring onto a pre-existing molecule. Transition-metal-catalyzed dehydrogenative annulation via C-H activation is an efficient strategy for synthesizing cyclic compounds. bohrium.com
Copper-Catalyzed Tandem Amination/Cyclization : An efficient method for preparing trifluoromethyl-substituted azepine derivatives involves a Cu(I)-catalyzed tandem reaction of functionalized allenynes with amines. The process combines an intermolecular amine addition with an intramolecular cyclization. nih.govmdpi.com
Rhodium and Palladium-Catalyzed Annulations : Various benzazepines have been synthesized using transition metals like Rhodium and Palladium in formal [4+3], [6+1], and (5+2) annulations. bohrium.com
Table 2: Overview of Transition Metal-Catalyzed Reactions for Azepane Core Synthesis
| Reaction Type | Metal Catalyst | Reactants | Product Type |
| [4+3] Cycloaddition | Rhodium(I) | Vinyl aziridines, Dienes | Functionalized Azepines |
| [4+3] Cycloaddition | Copper(I) | 4-Indolylcarbinols, Aziridines | Azepinoindoles |
| Tandem Amination/Cyclization | Copper(I) | Allenynes, Amines | Substituted Azepines |
| Annulation | Palladium, Rhodium | Various nitrogenated substrates | Benzazepines |
Ring-Expansion Methodologies from Smaller Heterocycles
An alternative and powerful approach to constructing the azepane core is to expand smaller, more readily available heterocyclic rings like pyrrolidines and piperidines. tandfonline.com This strategy avoids the entropic penalty of forming a seven-membered ring from an acyclic precursor.
Expansion of Pyrrolidines and Piperidines
Various methods have been developed to achieve a one or two-carbon expansion of five- and six-membered nitrogen heterocycles.
From Pyrrolidines : 4-Substituted α-trifluoromethyl azepanes have been synthesized via the ring expansion of trifluoromethyl pyrrolidines. This process proceeds through a regioselective ring-opening of a bicyclic azetidinium intermediate by various nucleophiles. researchgate.net
From Piperidines : Diastereomerically pure azepane derivatives can be prepared with excellent yield and selectivity through piperidine (B6355638) ring expansion. rsc.org
From Azetidines : In some cases, azetidines can be expanded to form a mixture of pyrrolidines and azepanes. Azetidines with a 3-hydroxypropyl side chain can undergo intramolecular N-alkylation, and the resulting bicyclic intermediate is opened by nucleophiles to yield the expanded rings. semanticscholar.orgresearchgate.netnih.govacs.org
Rearrangement-Based Ring Enlargement
Many ring expansion strategies rely on classic or newly developed rearrangement reactions.
Beckmann Rearrangement : This classic acid-catalyzed rearrangement converts a cyclic ketoxime into a lactam (a cyclic amide). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For example, a cyclohexanone-derived oxime can be rearranged to form caprolactam (azepan-2-one), a key industrial monomer. wikipedia.org This method has been applied to the synthesis of complex fused pyrrolo [3,2-c] azepine systems. derpharmachemica.com The reaction is often promoted by strong acids, but milder reagents like cyanuric chloride can also be used. wikipedia.org
Schmidt Reaction : Closely related to the Beckmann rearrangement, the Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) under acidic conditions to yield a lactam. wikipedia.org This reaction can be regioselective, and variations using trimethylsilyl azide have been developed. clockss.org Intramolecular versions of the Schmidt reaction are particularly useful in natural product synthesis. chimia.ch
Photochemical Rearrangement : A strategy to prepare complex azepanes from simple nitroarenes involves a photochemical dearomative ring-expansion. rwth-aachen.denih.govresearchgate.net This process, mediated by blue light, converts a six-membered benzenoid framework into a seven-membered ring system, which is then hydrogenated to the azepane. rwth-aachen.denih.gov
Domino Synthesis : An enantioselective organocatalyzed domino synthesis of azepane moieties has been reported. This strategy uses a temporary bridge in an annulation of α-ketoamides with enals to form oxygen-bridged azepanes, which can be converted to various optically active azepane derivatives. rsc.org
Chemo- and Regioselective Introduction of the Ethanone Moiety
Achieving the desired substitution pattern on the azepane ring requires high control over the reaction's chemo- and regioselectivity. The introduction of the ethanone group at the C2 position is a key challenge, addressed through various carbonyl-forming reactions and carbon-carbon bond formations.
Direct C-acylation at the α-position to the nitrogen in a saturated azepane ring is challenging. Methodologies often involve the use of the corresponding lactam, azepan-2-one (also known as ε-caprolactam), as a key precursor. wikipedia.orgnih.gov While N-acylation of lactams is a common reaction, achieving C-acylation requires specific activation of the α-carbon.
One approach involves the generation of an enolate or a similar nucleophilic species from N-protected azepan-2-one, which can then react with an acetylating agent. However, controlling the selectivity between N- and C-acylation can be difficult. Asymmetric N-acylation of lactams has been developed for kinetic resolution using amidine-based catalysts, highlighting the prevalence of N-acylation over C-acylation. nih.gov In the context of polyamide synthesis, acylation reactions of caprolactam are also fundamental, typically occurring at the nitrogen atom to initiate ring-opening polymerization. mdpi.com For the synthesis of the target compound, a multi-step sequence is often more practical, potentially involving the formation of a C-C bond first, followed by oxidation or other functional group manipulations to yield the ketone.
Forming a carbon-carbon bond at the C2 position of the azepane scaffold is a more direct and controllable route to installing the ethanone precursor. A notable and effective method for this transformation is the Eschenmoser sulfide contraction. wikipedia.orgsynarchive.com This reaction allows for the synthesis of β-dicarbonyl compounds and related structures from thioesters or thiolactams.
In a relevant synthesis, a derivative of the target compound, 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethan-1-one, was prepared using this methodology. The process begins with the reaction of azepane-2-thione (the sulfur analog of caprolactam) with an α-haloketone, specifically p-nitrophenacyl bromide. This initial alkylation is followed by treatment with a phosphine, such as triphenylphosphine, and a base like triethylamine. This induces sulfur extrusion through an intermediate episulfide, forming a new carbon-carbon double bond and yielding the desired enaminone product, a vinylogous amide. This enaminone is a close analogue and potential precursor to 1-(azepan-2-yl)ethan-1-one.
Table 1: Synthesis of an Enaminone Derivative via Eschenmoser Sulfide Contraction nih.gov
| Reactant 1 | Reactant 2 | Reagents | Product | Yield |
|---|
This method effectively establishes the required C-C bond adjacent to the azepane nitrogen, providing a robust strategy for accessing the core structure of 2-acyl azepane derivatives. nih.gov
Development of Novel and Sustainable Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on developing efficient and environmentally benign processes. For azepane derivatives, this includes the design of advanced catalytic systems and the application of green chemistry principles to minimize waste and energy consumption, particularly in the synthesis of key precursors like ε-caprolactam. researchgate.net
Catalysis is crucial for developing efficient and selective syntheses. For azepane precursors, significant advances have been made in the catalytic production of ε-caprolactam from cyclohexanone. Researchers have designed bifunctional, heterogeneous, nanoporous catalysts that can convert cyclohexanone to ε-caprolactam in a single, solvent-free step using air and ammonia. researchgate.net
These catalysts are typically microporous aluminophosphates (AlPOs) where some aluminum and phosphorus atoms are replaced by metal ions (e.g., Co(III), Mn(III), or Fe(III)) and silicon, creating isolated redox and acidic sites within the catalyst's pores. researchgate.net These sites work in tandem: the redox centers activate oxygen from the air to form hydroxylamine in situ with ammonia, and the acidic centers then catalyze the Beckmann rearrangement of the intermediate cyclohexanone oxime to the final caprolactam product. This one-step process represents a significant improvement over traditional multi-step methods that use aggressive reagents and generate substantial waste. researchgate.net
Table 2: Performance of Bifunctional AlPO-5 Catalysts in One-Step ε-Caprolactam Synthesis
| Catalyst Composition | Cyclohexanone Conversion (%) | ε-Caprolactam Selectivity (%) |
|---|---|---|
| CoAPO-5 | 10.1 | 78.1 |
| MnAPO-5 | 11.2 | 65.2 |
| FeAPO-5 | 10.8 | 68.4 |
| CoAPSO-5 | 8.9 | 75.3 |
Adapted from data presented in research on green catalytic production of ε-caprolactam. researchgate.net
Furthermore, copper(I)-catalyzed tandem amination/cyclization reactions have been developed for the synthesis of functionalized azepine derivatives from allenynes and amines. This method provides an efficient route to complex azepine structures, which can be subsequently hydrogenated to the corresponding azepanes. nih.gov Molybdenum-catalyzed asymmetric allylic alkylation has also been reported as a method to create intermediates for enantioenriched azepanes. acs.org
The application of green chemistry principles aims to reduce the environmental impact of chemical manufacturing. The aforementioned one-step catalytic synthesis of ε-caprolactam is a prime example, as it is a solvent-free process that uses air as the oxidant and avoids the production of ammonium sulfate, a major byproduct in conventional routes. researchgate.net
Other green approaches in the synthesis of seven-membered nitrogen heterocycles include:
Use of Greener Solvents: Some syntheses of azepine derivatives have been successfully carried out in water, which is considered an ideal green solvent, avoiding the use of toxic organic solvents.
Catalyst-Free Reactions: The development of reactions that proceed without a catalyst under mild conditions is highly desirable. For instance, a catalyst-free ring expansion reaction has been reported for constructing dibenzo[b,d]azepine skeletons using air as a green oxidant.
Photochemical Methods: Light-mediated reactions can often be performed at room temperature, reducing energy consumption. A recent strategy prepares complex azepanes from simple nitroarenes through a photochemical dearomative ring expansion mediated by blue light. nih.govmanchester.ac.uk This method transforms a six-membered aromatic ring into a seven-membered azepane framework in just two steps. nih.govmanchester.ac.uk
These sustainable approaches are critical for the future of synthesizing azepane-containing compounds, aligning chemical production with environmental stewardship.
Mechanistic Investigations and Reactivity Profiles of 1 Azepan 2 Yl Ethan 1 One
Electrophilic and Nucleophilic Reactivity of the Ketone Functionality
The ketone group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and the adjacent alpha-carbons acidic. libretexts.org This dual reactivity allows for a wide range of transformations.
Alpha-Functionalization Reactions (e.g., Alkylation, Halogenation)
The presence of protons on the carbons alpha to the carbonyl group (the methyl group and the C2-hydrogen on the azepane ring) allows for the formation of a nucleophilic enolate or enamine intermediate. This is a classic strategy for forming carbon-carbon and carbon-heteroatom bonds at the α-position. researchgate.net
Alkylation: In the presence of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), 1-(Azepan-2-yl)ethan-1-one can be deprotonated to form an enolate. This enolate can then act as a nucleophile, attacking an alkyl halide (e.g., methyl iodide or benzyl bromide) to form a new C-C bond at the alpha-carbon. The regioselectivity of this reaction (methylation on the exocyclic methyl group versus the endocyclic C2 position) would depend on the reaction conditions, with kinetic control often favoring deprotonation of the less sterically hindered methyl group.
Halogenation: Alpha-halogenation can be achieved under either acidic or basic conditions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator or acid catalyst can introduce a bromine atom at the alpha-position. organic-chemistry.org This transformation proceeds via an enol or enolate intermediate. The resulting α-halo ketone is a versatile synthetic intermediate, primed for subsequent nucleophilic substitution or elimination reactions. An efficient synthesis of α-amino ketones can proceed through an initial α-iodination of the ketone, followed by nucleophilic substitution by an amine. acs.org
Carbonyl Addition and Condensation Reactions
The electrophilic carbonyl carbon is a prime target for a variety of nucleophiles in what are known as 1,2-addition reactions. masterorganicchemistry.com These reactions are fundamental to the chemistry of ketones and lead to the formation of alcohols and other derivatives. masterorganicchemistry.comacademie-sciences.fr
Addition of Organometallic Reagents: Reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) readily attack the carbonyl carbon. This irreversible nucleophilic addition, followed by an acidic workup, converts the ketone into a tertiary alcohol. libretexts.org For example, reaction with methylmagnesium bromide would yield 2-(azepan-2-yl)propan-2-ol.
Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this transformation, converting the carbonyl group to a hydroxyl group to yield 1-(azepan-2-yl)ethan-1-ol. libretexts.org
Condensation Reactions: this compound can react with primary amines or their derivatives to form imines (Schiff bases) or related compounds. For instance, reaction with hydroxylamine (NH₂OH) would yield an oxime, while reaction with hydrazine (NH₂NH₂) would produce a hydrazone. These reactions typically proceed via nucleophilic attack on the carbonyl carbon, followed by dehydration.
Wittig Reaction: The ketone can be converted to an alkene using a phosphonium (B103445) ylide (a Wittig reagent). This reaction replaces the C=O bond with a C=C bond, providing a powerful method for alkene synthesis. For example, reaction with methylenetriphenylphosphorane (Ph₃P=CH₂) would produce 2-(prop-1-en-2-yl)azepane.
Reactivity of the Azepane Nitrogen Atom
The nitrogen atom in the azepane ring is a secondary amine, which confers nucleophilic and basic properties. Its reactivity can be influenced by the steric bulk of the seven-membered ring and the electronic effect of the adjacent acetyl group.
N-Alkylation and Acylation Studies
As a secondary amine, the azepane nitrogen is readily functionalized through reactions with electrophiles. N-alkylation and N-acylation are fundamental transformations for modifying the properties and synthetic utility of the molecule. chemrxiv.orgmdpi.com
N-Alkylation: The nitrogen atom can act as a nucleophile to displace a leaving group from an alkyl halide, a process known as N-alkylation. nih.gov Reaction with an alkyl halide like ethyl iodide in the presence of a non-nucleophilic base to scavenge the resulting acid would yield the corresponding N-ethyl derivative, 1-(1-ethylazepan-2-yl)ethan-1-one.
N-Acylation: The nitrogen can be acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. For example, treatment with acetyl chloride in the presence of a base like triethylamine would yield 1-(1-acetylazepan-2-yl)ethan-1-one. This reaction forms an amide bond and is typically very efficient.
Quaternization and Amine Oxidation Reactions
Further reaction at the nitrogen center can lead to changes in its oxidation state or bonding.
Quaternization: If the nitrogen atom is treated with an excess of a reactive alkylating agent, such as methyl iodide, exhaustive alkylation can occur to form a quaternary ammonium salt. This process would convert the secondary amine first to a tertiary amine (if not already substituted) and then to a positively charged quaternary ammonium iodide. These salts have different solubility and reactivity compared to the parent amine.
Amine Oxidation: The secondary amine can be oxidized, although this can be challenging to control. Strong oxidizing agents like hydrogen peroxide or peroxy acids could potentially oxidize the nitrogen to an N-oxide or other oxidized species. However, these conditions might also affect the ketone functionality, particularly the enolizable alpha-protons.
Ring-Opening and Ring-Contraction Transformations of the Azepane System
The seven-membered azepane ring, while relatively stable, can undergo transformations that alter its structure, either by breaking the ring open or rearranging it to a smaller ring system.
Ring-Opening: Ring-opening of the azepane moiety is not typically facile but can be induced under specific conditions. For example, certain reductive cleavage methods or exhaustive alkylation followed by Hofmann elimination could potentially lead to the opening of the C-N bonds within the ring. Such reactions often require harsh conditions and specific functional group arrangements that may not be inherent to the parent molecule but could be introduced synthetically.
Ring-Contraction: Ring-contraction rearrangements are plausible, particularly through mechanisms that involve the formation of a reactive intermediate. One potential pathway is a Favorskii-type rearrangement. If the C2 position of the azepane ring is first halogenated (as discussed in section 4.1.1), treatment with a base could promote a rearrangement. This would involve the formation of a bicyclic cyclopropanone-like intermediate, which would then open to yield a derivative of a smaller ring, such as a proline or piperidine (B6355638) carboxylic acid derivative, depending on the site of nucleophilic attack. Such rearrangements are powerful tools for converting one ring system into another, often with high stereocontrol.
Photochemical and Thermal Reaction Pathways
Detailed photochemical studies specifically targeting this compound are not extensively documented in publicly available research. However, investigations into the thermal behavior of related azepine structures provide insight into potential reaction pathways.
Research has shown that 1-substituted 1H-azepines can undergo thermal rearrangement to form 6-aminofulvene derivatives. rsc.org This transformation occurs when certain azepine precursors are heated in solvents like benzene or mesitylene. rsc.org The proposed mechanism for this type of rearrangement involves a critical intermediate: a 1,1-disubstituted cyclopentadiene. rsc.org This intermediate is believed to form first, followed by a nih.govsnnu.edu.cn-sigmatropic rearrangement of the ketone-imine group to yield the final fulvene product. rsc.org While these studies were not performed on this compound itself, they establish a plausible thermal degradation or rearrangement pathway for the core azepine ring system.
Transition Metal-Catalyzed Functionalizations and C-H Activation Studies
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering an efficient route to complex molecules by avoiding pre-functionalized starting materials. rsc.org While specific studies focusing solely on this compound are limited, the broader class of N-acyl lactams, to which it belongs, has been a subject of intense investigation in transition metal-catalyzed C-H activation.
The N-acetyl group in this compound can act as a directing group, guiding a metal catalyst to a specific C-H bond to achieve site-selectivity. youtube.comyoutube.com This chelation-assisted approach brings the catalyst into close proximity to the desired C-H bond, facilitating its cleavage and subsequent functionalization. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysis has been successfully employed for the enantioselective β-C(sp³)–H activation of various lactams, including those with 6-, 7-, and 8-membered rings. nih.gov These methods allow for the synthesis of chiral N-heterocycles that bear valuable quaternary carbon centers. nih.gov The reactivity and success of these transformations are often dependent on the use of specialized chiral ligands, such as the monoprotected amino acid thioamide (MPAThio) ligands, which are crucial for activating the weakly coordinating lactam substrates. nih.gov This approach has been used for both arylation and olefination reactions at the β-position of the lactam ring. nih.gov
Rhodium-Catalyzed Reactions: Rhodium complexes are also highly effective catalysts for C-H functionalization reactions. nih.gov Rhodium(III) catalysts, in particular, have demonstrated good selectivity and reactivity for activating C-H bonds, leading to the formation of reactive organometallic intermediates that can participate in a variety of coupling reactions. rsc.org These catalysts typically activate C-H bonds through an electrophilic deprotonation pathway. nih.gov Cascade reactions initiated by rhodium-catalyzed C-H activation have been developed to construct complex fused heterocyclic systems in a single pot. nih.gov
The table below summarizes general findings from C-H activation studies on N-acyl lactams, which are applicable to substrates like this compound.
| Catalyst System | Ring Size | Functionalization Type | Key Findings |
| Palladium(II) Acetate (B1210297) / Chiral MPAThio Ligand | 6, 7, 8, 9 | Arylation, Olefination | Achieves desymmetrization of gem-dimethyl groups at the α-position, leading to enantioenriched lactams with β-quaternary centers. nih.gov |
| Rhodium(III) Complexes | General | Annulation, C-C Coupling | The N-acyl group directs the catalyst to enable coupling with partners like alkynes or alkenes to form fused ring systems. rsc.orgnih.govresearchgate.net |
| Palladium(II) with Bidentate Auxiliaries | General | Amidation | Enables intramolecular C(sp³)-H amidation, providing a route to β-lactam synthesis. nsf.gov |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 Azepan 2 Yl Ethan 1 One
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular formula of a compound. acs.orgyoutube.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). libretexts.orgutdallas.edu This precision allows for the calculation of a unique elemental composition, distinguishing between different formulas that may have the same integer mass. libretexts.org
For 1-(Azepan-2-yl)ethan-1-one, the molecular formula is C₈H₁₅NO. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the monoisotopic mass can be calculated with high precision. An HRMS analysis would be expected to yield an m/z value that corresponds to this calculated mass, confirming the elemental composition. The molecule would typically be observed as a protonated species [M+H]⁺ in positive-ion mode electrospray ionization (ESI).
| Ion Adduct | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₈H₁₅NO | 141.11536 |
| [M+H]⁺ | C₈H₁₆NO⁺ | 142.12319 |
| [M+Na]⁺ | C₈H₁₅NNaO⁺ | 164.10515 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. microbenotes.comwikipedia.org It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR would be essential.
Based on the structure, one would predict eight distinct signals in the ¹³C NMR spectrum and a series of signals in the ¹H NMR spectrum corresponding to the different proton environments. The chemical shifts are influenced by neighboring functional groups; for instance, the proton at the C2 position is expected to be downfield due to its proximity to both the nitrogen atom and the acetyl group. Similarly, the carbonyl carbon of the ketone and the C2 carbon of the azepane ring would show characteristic downfield shifts in the ¹³C spectrum.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| CH₃ (acetyl) | ~2.1-2.3 | Singlet (s) | 3H |
| H-2 (azepane) | ~3.5-3.8 | Multiplet (m) | 1H |
| H-7 (azepane) | ~2.8-3.2 | Multiplet (m) | 2H |
| NH | Broad, variable | Singlet (s, br) | 1H |
| H-3, H-4, H-5, H-6 (azepane) | ~1.4-1.9 | Multiplet (m) | 8H |
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (acetyl) | ~208-212 |
| C-2 (azepane) | ~58-62 |
| C-7 (azepane) | ~45-49 |
| CH₃ (acetyl) | ~25-30 |
| C-3, C-4, C-5, C-6 (azepane) | ~24-40 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. wikipedia.orgresearchgate.net
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. longdom.org For this compound, COSY would show correlations between the H-2 proton and the H-3 protons, and sequentially around the entire azepane ring, confirming the ring structure.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with its directly attached carbon atom. wikipedia.org This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds. It is vital for connecting different parts of the molecule. A key expected correlation would be between the singlet methyl protons (CH₃) and the carbonyl carbon (C=O), as well as between the H-2 proton and the carbonyl carbon, unambiguously placing the acetyl group at the C2 position of the azepane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity between protons, which is essential for determining stereochemistry and conformational preferences. core.ac.uk For instance, NOESY could show correlations between the H-2 proton and other protons on the azepane ring, helping to define the chair/boat conformation of the seven-membered ring and the relative orientation of the acetyl group.
| 2D NMR Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H-2 ↔ H-3; H-3 ↔ H-4, etc. | Proton connectivity within the azepane ring. |
| HSQC | CH₃ ↔ C(acetyl); H-2 ↔ C-2, etc. | Direct one-bond C-H connections. |
| HMBC | CH₃ ↔ C=O; H-2 ↔ C=O | Connects acetyl group to C-2 of the ring. |
| NOESY | H-2 ↔ H-7; H-2 ↔ H-3 | Spatial proximity, conformation, and stereochemistry. |
While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers insight into the structure of a compound in its crystalline or amorphous solid form. jocpr.comeuropeanpharmaceuticalreview.com Different crystalline forms of the same compound, known as polymorphs, can have distinct ssNMR spectra due to differences in molecular packing and conformation. researchgate.netjeol.com Should this compound exist in multiple crystalline forms, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would be a primary tool to identify and quantify them. bruker.com This technique is non-destructive and can analyze the bulk material without the need for dissolution. jeol.com No published ssNMR data for this compound are currently available.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. fiveable.memt.com These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. edinst.comksu.edu.sa
For this compound, the most prominent features would be:
C=O Stretch : A strong absorption in the IR spectrum, characteristic of a saturated aliphatic ketone, is expected around 1715 cm⁻¹. orgchemboulder.comlibretexts.org
N-H Stretch : A moderate absorption for the secondary amine is expected in the region of 3350-3310 cm⁻¹. libretexts.orgopenstax.orgorgchemboulder.com This peak is typically sharper than the O-H stretch of an alcohol.
C-N Stretch : Aliphatic amines show C-N stretching vibrations in the 1250–1020 cm⁻¹ region. orgchemboulder.com
C-H Stretch : Absorptions for sp³ C-H bonds will be present just below 3000 cm⁻¹.
Raman spectroscopy would also detect these vibrations, but with different relative intensities. The C=O stretch would be visible, and homo-nuclear bonds within the carbon skeleton of the azepane ring might be more prominent than in the IR spectrum. libretexts.org
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3350 - 3310 | Medium, Sharp |
| Alkyl | C-H Stretch | 2960 - 2850 | Strong |
| Ketone | C=O Stretch | 1720 - 1710 | Strong |
| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Medium-Weak |
| Secondary Amine | N-H Wag | 750 - 700 | Strong, Broad |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.govspringernature.com This technique can unambiguously establish bond lengths, bond angles, and the connectivity of all atoms. Crucially, for a chiral molecule like this compound, X-ray crystallography on a crystal grown from an enantiomerically pure sample can determine the absolute configuration of the stereocenter at the C2 position. researchgate.netresearchgate.netnih.gov This is often achieved by measuring anomalous dispersion effects, especially if a heavier atom is present in the structure or its salt form. The analysis would also reveal the precise conformation of the seven-membered azepane ring in the crystal lattice. To date, no crystal structure for this compound has been reported in the crystallographic databases.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Compounds
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. saschirality.orgacs.org These methods are uniquely sensitive to the three-dimensional arrangement of atoms and are essential for studying chiral compounds. nih.gov
Circular Dichroism (CD) : CD spectroscopy measures the difference in absorption between left and right circularly polarized light. optica.org For this compound, the carbonyl group (C=O) acts as a chromophore. The n→π* electronic transition of this ketone, which is sensitive to its chiral environment, would be expected to produce a characteristic CD signal (a Cotton effect). The sign and magnitude of this signal could be used, often in conjunction with computational chemistry, to help assign the absolute configuration (R or S) of the C2 stereocenter.
Optical Rotatory Dispersion (ORD) : ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. It provides information similar to CD and was historically a primary method for stereochemical assignment.
These techniques are powerful for confirming enantiomeric purity and determining the absolute configuration of chiral molecules in solution, complementing the solid-state information from X-ray crystallography. rsc.org No published chiroptical data for this compound are currently available.
Chromatographic Methodologies for Purity Assessment and Separation of this compound
The purity and separation of this compound are critical for its characterization and use in further chemical synthesis or analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and complementary techniques widely employed for these purposes. While specific, validated methods for this compound are not extensively documented in publicly available literature, appropriate methodologies can be developed based on the analysis of structurally similar compounds, such as α-amino ketones and N-heterocyclic analogs like 2-acetylpiperidine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. For this compound, both reversed-phase and chiral chromatography would be applicable for purity determination and enantiomeric separation, respectively.
Reversed-Phase HPLC for Purity Assessment:
A reversed-phase HPLC (RP-HPLC) method is the standard approach for determining the purity of this compound and separating it from potential impurities, starting materials, or by-products. A C18 stationary phase is typically effective for retaining and separating moderately polar compounds. The mobile phase would likely consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol to ensure good peak shape and resolution. UV detection is suitable as the acetyl group provides a chromophore.
Since this compound possesses a basic secondary amine, the addition of an acid or buffer to the mobile phase is crucial to suppress silanol interactions and prevent peak tailing. A typical RP-HPLC setup could be configured as follows:
Table 1: Example RP-HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Chiral HPLC for Enantiomeric Separation:
As this compound contains a stereocenter at the 2-position of the azepane ring, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are essential. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the definitive method for this purpose. Polysaccharide-based CSPs are often effective for the resolution of a wide range of racemates, including compounds with amine and ketone functionalities. The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.
A normal-phase method often provides better selectivity for this type of separation.
Table 2: Example Chiral HPLC Parameters for Enantiomeric Separation of this compound
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine |
| Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique ideal for the analysis of volatile compounds. Given its molecular weight and structure, this compound is amenable to GC analysis. This method provides excellent separation efficiency and delivers structural information through mass spectrometry, which is invaluable for impurity identification.
The analysis of the structurally analogous compound, 2-acetylpiperidine, has been reported using a polar stationary phase, which indicates that a similar approach would be effective for this compound nist.gov. The secondary amine and ketone groups can interact with the stationary phase, and a polar column, such as one coated with a polyethylene glycol phase (e.g., Carbowax), would provide good retention and peak shape. The mass spectrometer detector allows for the identification of the parent compound and any co-eluting impurities by comparing their mass spectra to known databases or through fragmentation pattern analysis.
Due to the presence of the active amine proton, derivatization (e.g., acylation or silylation) can sometimes be employed to improve peak shape and thermal stability, though it may not be strictly necessary scispace.com.
Table 3: Example GC-MS Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | Capillary Column (e.g., DB-WAX or Carbowax 20M), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial: 80 °C (hold 2 min)Ramp: 10 °C/min to 240 °CHold: 5 min at 240 °C |
| MS Transfer Line | 260 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-300 amu |
These chromatographic methodologies provide a robust framework for the comprehensive purity assessment and separation of this compound, ensuring its quality and suitability for subsequent applications.
Theoretical and Computational Chemistry Studies on 1 Azepan 2 Yl Ethan 1 One
Quantum Chemical Calculations: Electronic Structure, Energetics, and Reactivity Predictions
Quantum chemical calculations are fundamental tools used to predict the behavior of molecules at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine properties like molecular structure, energy, and electron distribution.
Density Functional Theory (DFT) is a powerful and popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nanobioletters.comniscpr.res.in It is frequently employed for conformational analysis and the prediction of spectroscopic properties.
Conformational Analysis: For a flexible molecule like 1-(Azepan-2-yl)ethan-1-one, which contains a seven-membered azepane ring and a rotatable acetyl group, DFT would be used to identify its most stable three-dimensional shapes, or conformers. The process involves:
Potential Energy Surface (PES) Scan: Systematically rotating the flexible bonds (like the C-C bond connecting the ring to the acetyl group) and calculating the energy at each step to map out the energy landscape.
Geometry Optimization: Starting from various initial geometries, the algorithm finds the lowest energy structure for each potential conformer.
Frequency Calculations: These calculations confirm that the optimized structures are true energy minima (no imaginary frequencies) and provide thermodynamic data like Gibbs free energy, which helps in determining the relative populations of different conformers at a given temperature.
Although no specific studies exist for this compound, research on related cyclic compounds demonstrates that DFT accurately predicts stable conformers and the energetic barriers between them. researchgate.netresearchgate.netnih.gov
Spectroscopic Property Prediction: DFT is also used to predict various spectra, which can then be compared with experimental results for structure verification. nih.govresearchgate.net This would involve calculating properties like vibrational frequencies (for IR spectroscopy) and nuclear magnetic shieldings (for NMR spectroscopy).
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry methods that rely on first principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate energetic information.
For this compound, these high-level calculations would be used to:
Refine the relative energies of conformers identified by DFT.
Calculate accurate reaction enthalpies and activation energies for hypothetical reactions.
Determine precise ionization potentials and electron affinities.
Currently, there are no published ab initio energetic studies specifically for this compound.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.comnih.govmdpi.com An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, resulting in a trajectory that describes how the positions and velocities of the particles vary with time. mdpi.com193.6.1
For this compound, an MD simulation would provide detailed insight into:
Conformational Dynamics: How the molecule transitions between different stable conformations in solution and at different temperatures.
Flexibility: Identifying which parts of the molecule are rigid and which are flexible. For instance, the azepane ring itself can undergo complex conformational changes (e.g., chair-boat interconversions).
Solvent Effects: Simulating the molecule in a box of explicit solvent molecules (like water) to understand how intermolecular interactions, such as hydrogen bonding, influence its structure and dynamics.
While MD is a powerful tool for studying such systems, no specific MD simulation studies on this compound have been reported in the literature. mdpi.com193.6.1
Mechanistic Pathways Elucidation via Computational Transition State Analysis
Computational chemistry is crucial for understanding chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.
Should this compound be involved in a chemical reaction (e.g., nucleophilic addition to the carbonyl group or a reaction at the alpha-carbon), computational methods like DFT could be used to:
Locate the Transition State Structure: Specialized algorithms are used to find the saddle point on the potential energy surface corresponding to the TS.
Calculate Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.
Verify the Reaction Pathway: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified TS correctly connects the desired reactants and products.
No studies elucidating mechanistic pathways involving this compound via transition state analysis are currently available.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
The prediction of spectroscopic parameters is one of the most common applications of computational chemistry, aiding in the identification and characterization of newly synthesized compounds. nih.govresearchgate.netnih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Calculations would be performed on the optimized geometry of the most stable conformer(s). The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
IR Frequencies: Following geometry optimization, vibrational frequency calculations using DFT can predict the infrared spectrum. nanobioletters.com These calculations yield the frequencies and intensities of the vibrational modes. A key feature for this compound would be the predicted C=O stretching frequency of the ketone group. Calculated frequencies are often systematically higher than experimental values due to approximations, and thus are commonly scaled by an empirical factor to improve agreement.
While these predictive methods are well-established, no specific computationally predicted NMR or IR data tables for this compound have been published. researchgate.netrsc.org
Derivatization and Functionalization Strategies for 1 Azepan 2 Yl Ethan 1 One
Selective Modification of the Ketone Carbonyl Group
The ketone carbonyl group is a key functional handle for derivatization due to the electrophilicity of the carbonyl carbon and the acidity of the α-protons. libretexts.org Reactions at this site can alter the electronic and steric properties of the molecule, or serve as a foundation for building new molecular scaffolds.
The carbonyl group can be readily transformed into other functional groups through reduction or oxidation reactions, providing access to a variety of derivatives.
Reductions: The reduction of the ketone in 1-(azepan-2-yl)ethan-1-one to a secondary alcohol, 1-(azepan-2-yl)ethan-1-ol, is a common and high-yielding transformation. This can be achieved using various hydride-based reducing agents. Nucleophilic addition of a hydride ion to the carbonyl carbon forms a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol. ksu.edu.sa
| Reagent | Product | Reaction Type |
| Sodium borohydride (B1222165) (NaBH₄) | 1-(Azepan-2-yl)ethan-1-ol | Ketone Reduction |
| Lithium aluminum hydride (LiAlH₄) | 1-(Azepan-2-yl)ethan-1-ol | Ketone Reduction |
| Hydrogen (H₂) with catalyst (e.g., Pt, Pd, Ni) | 1-(Azepan-2-yl)ethan-1-ol | Catalytic Hydrogenation |
Oxidations: While the oxidation of simple ketones is less common than their reduction, specific reagents can be employed to achieve transformations like the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl group. The regioselectivity of the insertion depends on the migratory aptitude of the adjacent carbon groups. For this compound, this would likely result in the formation of an acetate (B1210297) ester.
| Reagent | Product | Reaction Type |
| Meta-chloroperoxybenzoic acid (m-CPBA) | Azepan-2-yl acetate | Baeyer-Villiger Oxidation |
| Peroxyacetic acid (CH₃CO₃H) | Azepan-2-yl acetate | Baeyer-Villiger Oxidation |
The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com Condensation reactions, which involve a nucleophilic addition followed by a dehydration step, are also powerful tools for scaffold elaboration. wikipedia.org
Carbonyl Addition Reactions: Organometallic reagents, such as Grignard and organolithium reagents, add to the ketone to produce tertiary alcohols. Cyanohydrin formation involves the addition of hydrogen cyanide to the carbonyl group, yielding a hydroxylnitrile. libretexts.org
| Reagent | Intermediate/Product | Reaction Type |
| Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | 2-(Azepan-2-yl)propan-2-ol | Grignard Reaction |
| Phenylithium (PhLi), then H₃O⁺ | 1-Phenyl-1-(azepan-2-yl)ethan-1-ol | Organolithium Addition |
| Hydrogen cyanide (HCN) with base catalyst | 2-(Azepan-2-yl)-2-hydroxypropanenitrile | Cyanohydrin Formation |
Condensation Reactions: These reactions expand the molecular framework by forming new double bonds. The Wittig reaction converts the ketone into an alkene using a phosphonium (B103445) ylide. The Knoevenagel condensation is a modification of the aldol (B89426) condensation where the ketone reacts with an active methylene (B1212753) compound, catalyzed by a weak base, to form a new α,β-unsaturated system after dehydration. wikipedia.org
| Reagent | Product | Reaction Type |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-(Prop-1-en-2-yl)azepane | Wittig Reaction |
| Diethyl malonate with piperidine (B6355638) catalyst | Diethyl 2-(1-(azepan-2-yl)ethylidene)malonate | Knoevenagel Condensation |
| Cyanoacetic acid with pyridine (B92270) catalyst | 3-(Azepan-2-yl)but-2-enenitrile | Knoevenagel Condensation |
Selective Functionalization of the Azepane Ring
The azepane ring offers opportunities for functionalization through C-H activation or reactions involving the nitrogen atom. These strategies can introduce substituents at specific positions on the seven-membered ring.
Modern synthetic methods allow for the direct conversion of C-H bonds into new functional groups. In this compound, the ketone's α-protons (on the methyl group and at the C2 position of the ring) are acidic and can be removed by a base to form an enolate. This enolate can then react with electrophiles, such as alkyl halides, allowing for alkylation at these positions.
The secondary amine in the azepane ring is a nucleophilic and basic center, making it a prime site for functionalization. Standard reactions for secondary amines can be applied to introduce a wide variety of substituents on the nitrogen atom, thereby modulating the compound's physicochemical properties.
| Reaction Type | Reagent | Product |
| N-Alkylation | Methyl iodide (CH₃I) | 1-(1-Methylazepan-2-yl)ethan-1-one |
| N-Acylation | Acetyl chloride (CH₃COCl) | 1-(1-Acetylazepan-2-yl)ethan-1-one |
| N-Arylation | Phenylboronic acid, Cu(OAc)₂, base | 1-(1-Phenylazepan-2-yl)ethan-1-one |
| N-Sulfonylation | Tosyl chloride (TsCl) | 1-(1-Tosylazepan-2-yl)ethan-1-one |
Synthesis of Complex Molecular Architectures Utilizing this compound as a Core
By combining the transformations described above, this compound can serve as a versatile starting material for the synthesis of complex, polyfunctional molecules and novel heterocyclic systems. For example, the reaction of a related compound, 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethan-1-one, with acryloyl chloride has been shown to produce a 2,3,6,7-tetrahydro-5(1H)-indolizinone, a scaffold related to numerous natural products. nih.gov This suggests that derivatives of this compound could be valuable intermediates in the synthesis of azabicyclic alkaloids. nih.gov
A hypothetical synthetic pathway could involve an initial Knoevenagel condensation at the ketone, followed by N-acylation of the azepane nitrogen, and a subsequent intramolecular cyclization reaction to construct a fused bicyclic system. The diverse reactivity of this core structure allows for the systematic construction of libraries of complex compounds for screening in drug discovery and other applications.
1 Azepan 2 Yl Ethan 1 One As a Synthetic Intermediate and Building Block in Chemical Research
Role in Heterocyclic Chemistry Development
The acetyl group appended to the azepane ring in 1-(Azepan-2-yl)ethan-1-one provides a reactive handle for the construction of new heterocyclic systems. A common and powerful method in heterocyclic chemistry is the condensation of a 1,3-dicarbonyl moiety, or a functional equivalent like an acetyl group on a ring, with hydrazine derivatives to form pyrazoles. researchgate.netnih.govnih.gov
The reaction of a compound like this compound with hydrazine hydrate would be expected to proceed via initial formation of a hydrazone, followed by cyclization to yield a pyrazole ring fused or linked to the azepane core. This strategy is a cornerstone for creating new chemical entities, as pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. researchgate.netchim.it
For instance, studies on analogous acetyl-heterocycles have demonstrated their utility in forming more complex systems. The reaction of 3-acetyl-2-aminotropone with hydrazine, for example, yields not only the corresponding hydrazone but also the cyclized 3-methyl-1,8-dihydrocycloheptapyrazol-8-one. semanticscholar.org This highlights the potential of the acetyl group to participate in intramolecular cyclizations, leading to fused heterocyclic frameworks. The general synthetic route for pyrazole formation from 1,3-dicarbonyl compounds and their analogues is a well-established and efficient method for generating molecular diversity. organic-chemistry.org
Table 1: Representative Reactions for Pyrazole Synthesis from Acetyl Precursors
| Starting Material Type | Reagent | Resulting Heterocycle | Reference |
|---|---|---|---|
| 1,3-Diketones | Hydrazine Derivatives | Substituted Pyrazoles | nih.gov |
| α,β-Unsaturated Ketones (Chalcones) | Hydrazine Hydrate | Dihydropyrazoles | nih.gov |
Applications in Scaffold Diversity Generation and Library Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry aimed at creating collections of structurally diverse small molecules to probe biological processes and identify novel drug leads. nih.govnih.govcam.ac.uk The azepane scaffold, particularly functionalized derivatives like this compound, is an excellent starting point for DOS due to its conformational flexibility and the presence of multiple functionalization points.
The generation of a chemical library from this compound can be envisioned through several pathways:
Appendage Diversity: The ketone can be transformed into a variety of other functional groups (alcohols, alkenes, amines) or used in reactions like aldol (B89426) condensations, Wittig reactions, or reductive aminations to attach a wide range of substituents.
Scaffold Diversity: The lactam ring can be opened to yield linear amino acids, which can then be re-cyclized into different ring sizes or used as building blocks for peptide synthesis. Furthermore, the acetyl group can be used to build new rings onto the existing azepane scaffold, as discussed in the previous section. cam.ac.uk
Stereochemical Diversity: Reduction of the ketone or reactions at the α-carbon can create new stereocenters, allowing for the synthesis of a library of stereoisomers.
This approach is analogous to the successful implementation of other scaffolds in library synthesis, such as the combinatorial synthesis of mercaptoacyl pyrrolidines, which led to the discovery of potent enzyme inhibitors. nih.gov The goal of such a library is to cover a broad region of chemical space, increasing the probability of discovering molecules with novel biological activities. mdpi.com
Precursor to Structurally Diverse Azepane Derivatives and Fused Systems
The azepane core is a privileged structure in medicinal chemistry, and this compound is a key precursor for accessing more complex derivatives and fused-ring systems. researchgate.net Synthetic chemists have developed numerous strategies to build upon the azepane framework to create polycyclic structures with defined stereochemistry.
One such strategy involves the sequential Michael addition and palladium-catalyzed α-arylation of ketones, which provides an efficient route to diverse acylated caprolactams. rsc.org This method allows for the formation of multiple C-C bonds at the same site, rapidly building molecular complexity.
Furthermore, the azepane ring can be incorporated into fused systems through intramolecular reactions. For example, rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles has been used to generate fused dihydroazepine derivatives in good to excellent yields. While not starting from this compound directly, this demonstrates how the azepine ring can be part of a larger, fused architecture. The development of flexible methodologies for the synthesis of complex azepines remains a significant goal due to their pharmaceutical value. chim.it
Table 2: Selected Methods for the Synthesis of Fused Azepane/Azepine Systems
| Method | Key Transformation | Resulting Structure | Reference |
|---|---|---|---|
| Sequential Michael Addition/Pd-catalyzed α-Arylation | Double C-C bond formation on a methyl ketone | Diverse Acylated Caprolactams | rsc.org |
Utility in Ligand Design and Catalysis Research
In the context of medicinal chemistry, novel azepane derivatives have been designed and evaluated as potent inhibitors of protein kinases, such as Protein Kinase B (PKB). Structure-based design, using crystal structures of target proteins, has guided the synthesis of azepane-containing molecules with high affinity and stability, demonstrating their utility as ligands for complex biological macromolecules.
While direct applications of this compound in catalysis are not widely reported, the broader class of chiral amines and amides derived from such scaffolds are fundamental in asymmetric catalysis. The azepane framework can serve as the backbone for chiral ligands used in metal-catalyzed reactions. The development of catalytic methods to produce enantiopure-fused heterocyclic systems often relies on chiral ligands, and azepane derivatives represent a promising, albeit underexplored, class of scaffolds for this purpose.
Potential Integration in Advanced Materials Science and Supramolecular Chemistry Research
Exploration as a Monomer or Component in Polymer Synthesis
The foundational role of ε-caprolactam in the synthesis of Polyamide 6 (Nylon 6) via anionic ring-opening polymerization (AROP) is well-established. mdpi.comrsc.org The introduction of an acetyl group onto the nitrogen atom, as seen in N-acetylcaprolactam, creates an effective initiator for this polymerization. sigmaaldrich.comchemicalbook.comrsc.org N-substituted caprolactam derivatives have been synthesized and investigated as a means to modify the properties of polyamides, such as reducing crystallinity and lowering the processing temperature. mdpi.comresearchgate.netresearchgate.net
The structure of 1-(Azepan-2-yl)ethan-1-one, with its ethanone group at the C2 position, suggests it could serve as a functional monomer. It could potentially be incorporated into polyamide chains through copolymerization with ε-caprolactam. The key feature is the pendant ketone group, which would be preserved along the polymer backbone. This functionality offers a site for post-polymerization modification, a highly desirable feature in advanced materials design. For example, the ketone group could be used for:
Cross-linking: Forming cross-links between polymer chains to enhance thermal stability and mechanical strength.
Grafting: Attaching other polymer chains or functional molecules to create graft copolymers with tailored properties.
Functionalization: Introducing specific chemical moieties, such as fluorescent tags, bioactive molecules, or groups that alter solubility and surface properties.
The synthesis of polyamides with pendant ketone groups provides an entry into a wide range of applications, from responsive materials to functional textiles. nih.gov
Table 2: Potential Polymerization Characteristics
| Feature | Potential Role of this compound | Rationale based on Analogs |
|---|---|---|
| Polymerization Method | Anionic Ring-Opening Copolymerization (AROP) with ε-caprolactam | The lactam ring is susceptible to ring-opening, similar to ε-caprolactam itself. mdpi.com |
| Functionality | Introduction of pendant ketone groups | The ethanone group at the C2 position is retained after polymerization. |
| Post-Polymerization Modification | Yes (via ketone chemistry) | Ketones are versatile functional groups for subsequent chemical reactions. |
| Impact on Polymer Properties | Potential disruption of crystallinity, introduction of new reactive sites | N-substituted caprolactams are known to alter the crystalline structure of Polyamide 6. mdpi.com |
Studies in Coordination Chemistry for Novel Ligand Development
The presence of both an amide nitrogen and a ketone oxygen in this compound makes it a candidate for investigation as a bidentate ligand in coordination chemistry. Keto-amide moieties are known to coordinate with a variety of metal centers. researchgate.netchemrxiv.org The juxtaposition of these two potential donor sites could allow for the formation of stable chelate rings with metal ions.
The specific geometry and electronic properties of the resulting metal complexes would depend on the metal ion, the coordination environment, and the steric constraints of the azepane ring. Research in this area could focus on:
Synthesis of Novel Complexes: Reacting this compound with various transition metal salts (e.g., copper, nickel, cobalt, palladium) to synthesize and characterize new coordination compounds.
Structural Analysis: Using techniques like X-ray crystallography to determine the precise binding modes of the ligand and the geometry of the resulting complexes.
Catalytic Applications: Investigating the potential of these new metal complexes as catalysts in organic synthesis, leveraging the unique steric and electronic environment provided by the ligand. The field of coordination chemistry continuously seeks new ligand frameworks to fine-tune the properties of metal catalysts. chemrxiv.org
The ethanone group provides a synthetically accessible handle to modify the ligand structure further, allowing for the development of a family of related ligands with systematically varied properties.
Investigation of Self-Assembly Properties and Non-Covalent Interactions
Supramolecular chemistry explores the assembly of molecules into larger, ordered structures through non-covalent interactions. nih.govresearchgate.net Cyclic amides, particularly cyclic peptides, are well-known for their ability to self-assemble into highly organized architectures, such as nanotubes, driven by intermolecular hydrogen bonding between amide groups. acs.org
This compound possesses several features that suggest a propensity for self-assembly:
Hydrogen Bonding: The secondary amide group (N-H) can act as a hydrogen bond donor, while the amide carbonyl (C=O) and the ketone carbonyl (C=O) can act as hydrogen bond acceptors. This allows for the formation of extended hydrogen-bonding networks, which are a primary driving force for self-assembly in many biological and synthetic systems. researchgate.netacs.org
Dipole-Dipole Interactions: The polar amide and ketone functional groups create significant dipole moments within the molecule, leading to dipole-dipole interactions that can contribute to the stability of an assembled state. nih.gov
Van der Waals Forces: The aliphatic backbone of the azepane ring can engage in van der Waals interactions, further stabilizing molecular aggregates. nih.gov
Research could investigate the self-assembly behavior of this molecule in various solvents and at different concentrations. Techniques such as spectroscopy, microscopy, and computational modeling could be employed to elucidate the nature and structure of the resulting supramolecular assemblies. nih.gov Understanding these non-covalent interactions is crucial for designing new materials with controlled nanostructures and functionalities. rsc.orgmdpi.com
Future Research Directions and Emerging Methodologies for 1 Azepan 2 Yl Ethan 1 One
Exploration of Unconventional Synthetic Pathways (e.g., Electrochemistry, Photoredox)
Modern organic synthesis is increasingly turning to electrochemistry and photoredox catalysis to forge complex molecular architectures under mild conditions. These methods offer unique reactivity and an improved environmental footprint compared to many traditional thermal reactions.
Electrochemistry: Electrochemical synthesis, which uses electrical current to drive chemical reactions, presents a powerful alternative for constructing and functionalizing azepane scaffolds. This technique can facilitate challenging bond formations without the need for harsh reagents. For instance, convergent paired electrolysis, where both anodic and cathodic reactions contribute to product formation, has been successfully applied to the cross-coupling of alkyl iodides with various partners. acs.org This approach is tolerant of N-heterocyclic derivatives, including azepane structures, and could be adapted for the synthesis or functionalization of 1-(Azepan-2-yl)ethan-1-one. acs.org Anodically generated α-aminoalkyl radicals are key intermediates in these transformations, enabling the efficient activation of substrates under transition-metal-free conditions. acs.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a versatile tool for generating radical intermediates under exceptionally mild conditions. mdpi.com This methodology is well-suited for the α-functionalization of cyclic amines. mdpi.comacs.orgkaust.edu.sa In a typical cycle, a photosensitizer absorbs visible light and engages in a single-electron transfer with an amine substrate, leading to the formation of an α-amino radical. nih.gov This reactive intermediate can then be coupled with a variety of reaction partners. This strategy could be envisioned for the direct introduction of the acetyl group at the C2 position of an azepane precursor or for further functionalization of the this compound molecule itself. The use of photoredox catalysis avoids prefunctionalization steps and harsh conditions, aligning with the principles of green chemistry. kaust.edu.sa
| Method | Potential Application for this compound | Key Advantages |
| Electrochemistry | Synthesis via cross-coupling of an azepane-derived radical with an acetyl equivalent. | Transition-metal-free, high functional group tolerance, sustainable. acs.org |
| Photoredox Catalysis | Direct C-H acylation of an azepane precursor; α-functionalization of the ketone. | Mild reaction conditions, high selectivity, avoids harsh reagents. mdpi.comnih.gov |
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
| AI/ML Application | Relevance to this compound Synthesis | Expected Outcome |
| Retrosynthesis Prediction | Proposing novel and efficient synthetic routes to the azepane ring system. | Faster identification of viable pathways, discovery of unconventional routes. arxiv.orgchemrxiv.org |
| Reaction Optimization | Fine-tuning parameters (catalyst, solvent, temperature) for key synthetic steps. | Increased yield, reduced byproducts, improved process efficiency, and sustainability. hilarispublisher.comchemicalprocessing.com |
| Catalyst Design | Computationally screening and designing catalysts for specific transformations. | Identification of more active and selective catalysts for azepane synthesis. researchgate.net |
In Situ Spectroscopic Monitoring of Reactions for Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for process optimization and control. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow chemists to monitor reactions in real-time without disturbing the system. nih.govmt.com These Process Analytical Technologies (PAT) provide a continuous stream of data on the concentration of reactants, intermediates, products, and byproducts. mt.comyoutube.com
Applying in situ FTIR spectroscopy to the synthesis of this compound would enable the tracking of key functional group transformations. For example, in an acylation reaction, the disappearance of the N-H stretch of the azepane and the appearance of the ketone carbonyl stretch could be monitored to determine reaction kinetics and identify the reaction endpoint precisely. nih.gov This real-time data is invaluable for identifying transient or unstable intermediates that are missed by traditional offline analysis (e.g., HPLC, GC), thereby providing a more complete mechanistic picture. mt.com
Raman spectroscopy offers complementary information, particularly for bonds that are weakly active in the infrared spectrum. irdg.orglibretexts.org It is highly effective for monitoring reactions in aqueous or solvent-heavy systems due to the weak Raman scattering of water. irdg.org For the synthesis of this compound, Raman could be used to monitor changes in the carbon backbone and fingerprint regions of the molecule, providing detailed structural information as the reaction progresses. iaea.orgresearchgate.net
| Technique | Information Gained | Benefit for Synthesis of this compound |
| In Situ FTIR | Real-time concentration profiles of reactants, products, and intermediates. mt.commt.com | Precise determination of reaction kinetics, identification of mechanistic pathways, process optimization. nih.gov |
| In Situ Raman | Monitoring of key functional groups and molecular fingerprint. irdg.org | Mechanistic insights, especially in aqueous media; non-invasive and non-destructive analysis. iaea.org |
Expansion into Novel Areas of Chemical Investigation (e.g., Organocatalysis, Biocatalysis)
The fields of organocatalysis and biocatalysis offer powerful strategies for synthesizing chiral molecules with high selectivity and under environmentally benign conditions. These approaches are highly relevant for producing enantiomerically pure forms of 2-substituted azepanes.
Organocatalysis: Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. This approach avoids the cost and potential toxicity associated with residual transition metals. For the synthesis of chiral amines and their derivatives, N-heterocyclic carbenes (NHCs) have been employed in kinetic resolutions to separate enantiomers effectively. This strategy could potentially be applied to resolve a racemic mixture of this compound or its amine precursors.
Biocatalysis: Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations. nih.gov For the synthesis of chiral amines, enzymes such as transaminases are particularly powerful. nih.govresearchgate.net A transaminase could potentially be used to convert a prochiral precursor, an ω-chloro-ketone, into a chiral amino ketone that spontaneously cyclizes to form an enantiomerically enriched 2-substituted azepane. researchgate.net Furthermore, imine reductases (IREDs) and monoamine oxidases (MAOs) have been successfully used to generate enantioenriched 2-aryl azepanes through asymmetric reductive amination or deracemization. nih.govbris.ac.ukresearchgate.netacs.orgelsevierpure.com
Another key biocatalytic strategy is dynamic kinetic resolution (DKR), which can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. diva-portal.orgwikipedia.org This is achieved by coupling a highly enantioselective enzymatic reaction with a method for racemizing the unreactive substrate enantiomer in situ. rsc.org Such a chemoenzymatic or photoenzymatic DKR process could be developed for a precursor to this compound, providing a highly efficient route to a single enantiomer. rsc.orgresearchgate.netresearchgate.net
| Catalysis Type | Method | Potential Application |
| Organocatalysis | Kinetic Resolution | Enantioselective acylation of a racemic azepane precursor. |
| Biocatalysis | Asymmetric Synthesis | Use of transaminases or imine reductases on a prochiral ketone or imine to form a chiral azepane. nih.govbris.ac.uk |
| Biocatalysis | Dynamic Kinetic Resolution (DKR) | Coupling enzymatic acylation with in situ racemization to produce a single enantiomer of an azepane derivative. rsc.orgdiva-portal.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
